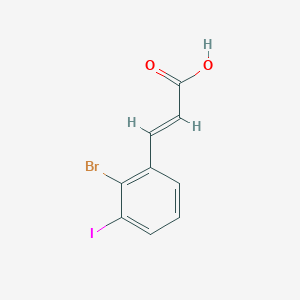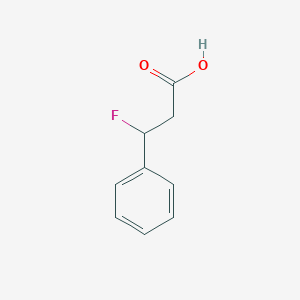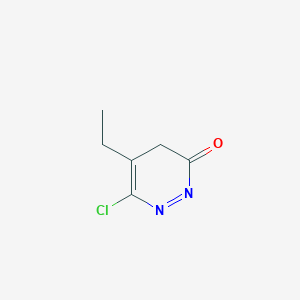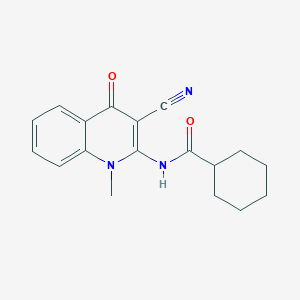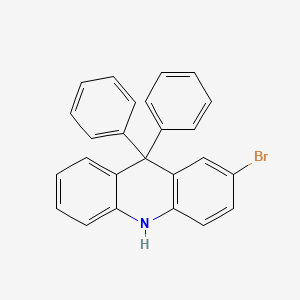
2-Bromo-9,9-diphenyl-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-9,9-diphenyl-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen at the central ring. This compound is characterized by the presence of a bromine atom at the 2-position and two phenyl groups at the 9-position of the acridine skeleton. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-diphenyl-9,10-dihydroacridine typically involves the bromination of 9,9-diphenyl-9,10-dihydroacridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient mixing to ensure uniform bromination. The product is then purified through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Bromo-9,9-diphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: The compound can be reduced to form 9,9-diphenyl-9,10-dihydroacridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted acridine derivatives.
Oxidation Reactions: Acridone derivatives.
Reduction Reactions: 9,9-Diphenyl-9,10-dihydroacridine.
科学的研究の応用
2-Bromo-9,9-diphenyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2-Bromo-9,9-diphenyl-9,10-dihydroacridine involves its interaction with biological molecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in anticancer research, where the compound can target rapidly dividing cancer cells. The molecular targets and pathways involved include DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
- 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
- 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Uniqueness
2-Bromo-9,9-diphenyl-9,10-dihydroacridine is unique due to the presence of two phenyl groups at the 9-position, which enhances its ability to interact with biological molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
特性
分子式 |
C25H18BrN |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
2-bromo-9,9-diphenyl-10H-acridine |
InChI |
InChI=1S/C25H18BrN/c26-20-15-16-24-22(17-20)25(18-9-3-1-4-10-18,19-11-5-2-6-12-19)21-13-7-8-14-23(21)27-24/h1-17,27H |
InChIキー |
NLKFZSRXRSMWBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


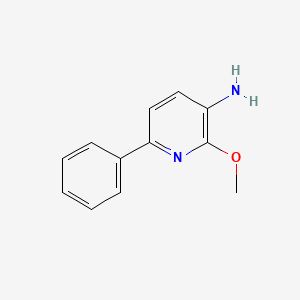

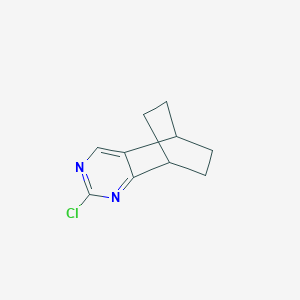
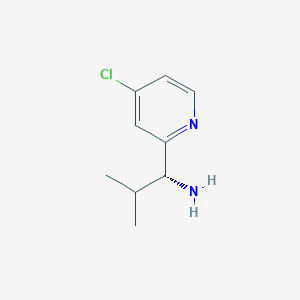
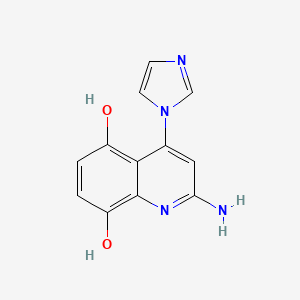
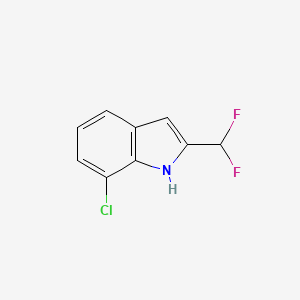
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)

